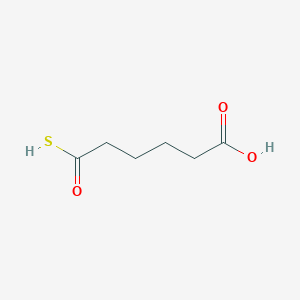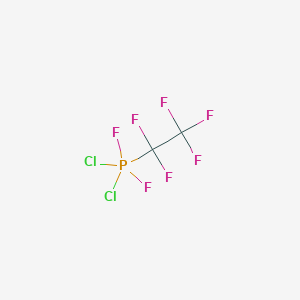
Dichloro(difluoro)(pentafluoroethyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(difluoro)(pentafluoroethyl)-lambda~5~-phosphane is a chemical compound with a unique structure that includes chlorine, fluorine, and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(difluoro)(pentafluoroethyl)-lambda~5~-phosphane typically involves the reaction of pentafluoroethyl compounds with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dichloro(difluoro)(pentafluoroethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds.
科学的研究の応用
Dichloro(difluoro)(pentafluoroethyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Dichloro(difluoro)(pentafluoroethyl)-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
Dichlorodifluoromethane: A compound with similar halogen atoms but different structure and applications.
Difluoroalkanes: Compounds with fluorine atoms that share some chemical properties with Dichloro(difluoro)(pentafluoroethyl)-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and phosphorus atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it valuable in research and industry.
特性
CAS番号 |
61527-27-3 |
|---|---|
分子式 |
C2Cl2F7P |
分子量 |
258.89 g/mol |
IUPAC名 |
dichloro-difluoro-(1,1,2,2,2-pentafluoroethyl)-λ5-phosphane |
InChI |
InChI=1S/C2Cl2F7P/c3-12(4,10,11)2(8,9)1(5,6)7 |
InChIキー |
AZWIYPZNNSXXEV-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)P(F)(F)(Cl)Cl)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


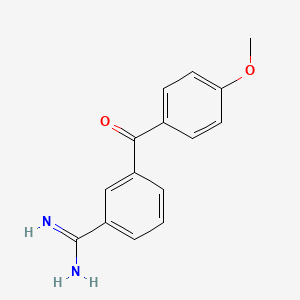

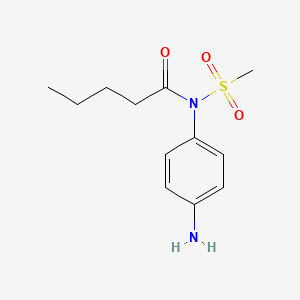
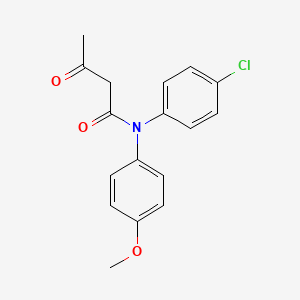

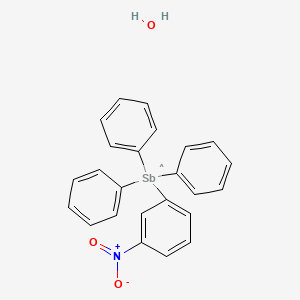
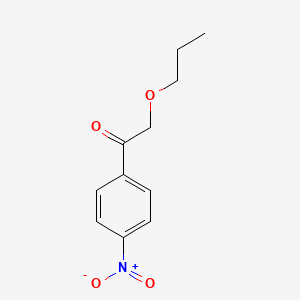
![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
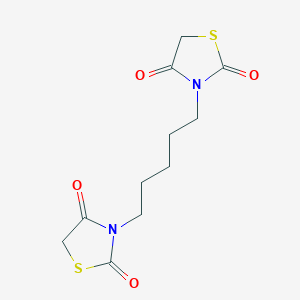
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
